2,6-Bis-dimethylaminomethyl-4-methylphenol
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Overview
Description
2,6-Bis-dimethylaminomethyl-4-methylphenol is a hindered phenolic compound known for its antioxidant properties. It is commonly used to stabilize lubricant oils and other industrial products. The compound’s structure includes two dimethylaminomethyl groups and a methyl group attached to a phenol ring, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-dimethylaminomethyl-4-methylphenol typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2,6-di-tert-butylphenol, formaldehyde, dimethylamine.
Reaction Conditions: The reaction is conducted in a solvent such as methanol or ethanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The reaction parameters are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis-dimethylaminomethyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dimethylaminomethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the dimethylaminomethyl groups under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2,6-Bis-dimethylaminomethyl-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic applications due to its antioxidant properties.
Mechanism of Action
The antioxidant properties of 2,6-Bis-dimethylaminomethyl-4-methylphenol are attributed to its ability to donate hydrogen atoms and neutralize free radicals. The phenolic group plays a crucial role in this process by stabilizing the free radicals formed during oxidation. The dimethylaminomethyl groups enhance the compound’s solubility and reactivity, making it an effective antioxidant .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another hindered phenolic compound with similar antioxidant properties.
2,6-Di-tert-butyl-4-methoxyphenol: A related compound with a methoxy group instead of a dimethylaminomethyl group.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A bisphenol compound with enhanced stability and antioxidant properties.
Uniqueness
2,6-Bis-dimethylaminomethyl-4-methylphenol stands out due to its unique combination of dimethylaminomethyl groups and a phenolic ring. This structure provides enhanced solubility, reactivity, and antioxidant properties compared to other similar compounds. Its ability to stabilize free radicals and prevent oxidative degradation makes it a valuable compound in various applications .
Properties
CAS No. |
32857-11-7 |
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Molecular Formula |
C13H22N2O |
Molecular Weight |
222.33 g/mol |
IUPAC Name |
2,6-bis[(dimethylamino)methyl]-4-methylphenol |
InChI |
InChI=1S/C13H22N2O/c1-10-6-11(8-14(2)3)13(16)12(7-10)9-15(4)5/h6-7,16H,8-9H2,1-5H3 |
InChI Key |
RQZGJWFANCGCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Origin of Product |
United States |
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